Spiro[adamantane-2,3'-morpholine]hydrochloride Spiro[adamantane-2,3'-morpholine]hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147153
InChI: InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H
SMILES:
Molecular Formula: C13H22ClNO
Molecular Weight: 243.77 g/mol

Spiro[adamantane-2,3'-morpholine]hydrochloride

CAS No.:

Cat. No.: VC18147153

Molecular Formula: C13H22ClNO

Molecular Weight: 243.77 g/mol

* For research use only. Not for human or veterinary use.

Spiro[adamantane-2,3'-morpholine]hydrochloride -

Specification

Molecular Formula C13H22ClNO
Molecular Weight 243.77 g/mol
IUPAC Name spiro[adamantane-2,3'-morpholine];hydrochloride
Standard InChI InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H
Standard InChI Key FABQIDUWSCVCFM-UHFFFAOYSA-N
Canonical SMILES C1COCC2(N1)C3CC4CC(C3)CC2C4.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

Spiro[adamantane-2,3'-morpholine]hydrochloride (CAS: 2445793-36-0) has the molecular formula C₁₃H₂₂ClNO and a molecular weight of 243.77 g/mol . The free base (CAS: 180258-93-9) lacks the hydrochloride group, with a formula of C₁₃H₂₁NO (207.31 g/mol) . The spiro junction at the adamantane C2 position creates a three-dimensional geometry that restricts conformational flexibility, a trait desirable for targeting protein binding pockets .

Structural Analysis

The adamantane moiety provides a hydrophobic core, while the morpholine ring contributes a polar, hydrogen-bond-accepting oxygen and a basic nitrogen. X-ray crystallography of analogous spiroacetals reveals chair conformations for both rings, stabilized by anomeric effects that rigidify the structure . This preorganization may enhance binding affinity to biological targets compared to flexible analogs.

Synthetic Routes and Scalability

Key Synthetic Steps

A scalable four-step synthesis for bis-morpholine spiroacetals, as reported by J. Org. Chem. (2025), provides insights into potential routes for this compound :

  • Epichlorohydrin and β-Aminoalcohol Condensation: Forms a 2-chloromethyl-morpholine intermediate.

  • Dehydrochlorination: Generates an exocyclic enol ether via base-mediated elimination.

  • Iodoacetalization: Introduces halogens for subsequent cyclization.

  • Ring Closure: Uses t-BuOK in DMF to form the spiroacetal .

For Spiro[adamantane-2,3'-morpholine]hydrochloride, the final step likely involves HCl treatment to protonate the morpholine nitrogen, yielding the hydrochloride salt .

Yield and Scalability

The analogous synthesis of bis-morpholine spiroacetal 7 achieved 75% yield over two steps starting from 17 g of enol ether, demonstrating gram-scale feasibility . Purification via column chromatography with basic eluents ensures stability, as the free base is prone to decomposition under acidic conditions .

Physicochemical and Pharmacological Properties

Drug Discovery Applications

Spirocycles like this compound occupy underutilized regions of chemical space, with high sp³ character (fraction of sp³-hybridized carbons = 0.69) and 3D complexity (principal moment of inertia ratio > 2.5) . These features align with guidelines for avoiding flat, aromatic-rich scaffolds associated with off-target toxicity.

Table 1: Comparative Analysis of Spirocyclic Scaffolds

PropertySpiro[adamantane-2,3'-morpholine]hydrochlorideBis-morpholine Spiroacetal
Molecular Weight243.77 g/mol 307.34 g/mol
sp³ Fraction~0.690.72
Synthetic Steps4 (estimated)4
Therapeutic TargetSHP2, MAPK signaling SHMT, folate biosynthesis
PacksizePrice (USD)PurityLead Time
50 mg$426>95%1 week
1 g$1,652>95%1 week

Biological Activity and Target Engagement

Allosteric Protein Modulation

Spirocyclic morpholines inhibit SHP2 phosphatase, a regulator of MAPK signaling implicated in cancer and immune disorders . The rigid scaffold fits into tunnel-like allosteric sites, displacing water molecules and stabilizing inactive protein conformations. In murine models, analogs reduced tumor growth by >50% at 10 mg/kg doses .

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